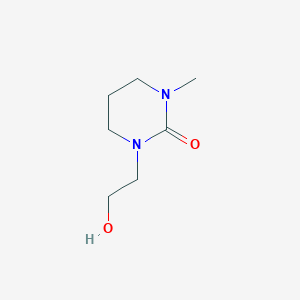
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the reaction of 3-methyl-2,4,6-trioxo-1,3,5-triazinane with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydropyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole: This compound has a pyrazole core instead of a tetrahydropyrimidinone core and exhibits different biological activities.
1-(2-Hydroxyethyl)piperazine: This compound has a piperazine core and is used in different applications, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3 |
InChI Key |
YQTJOEBBCRJQFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
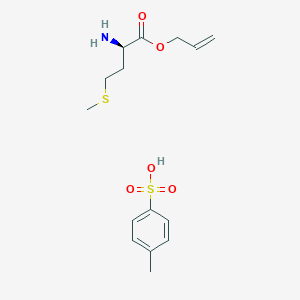
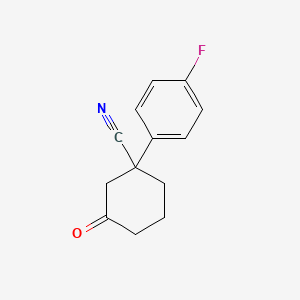
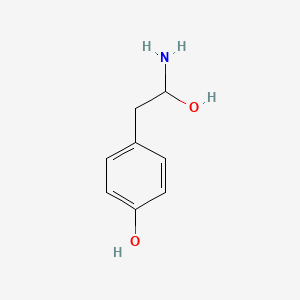
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
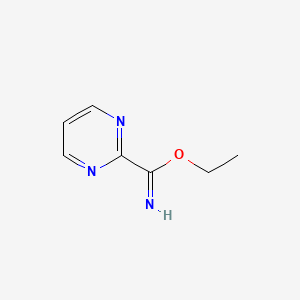

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
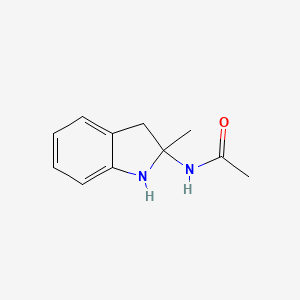
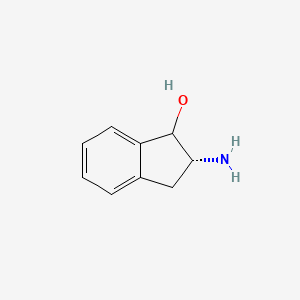
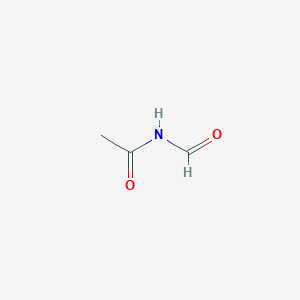
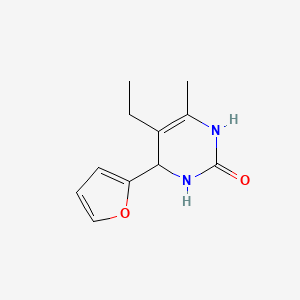
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
